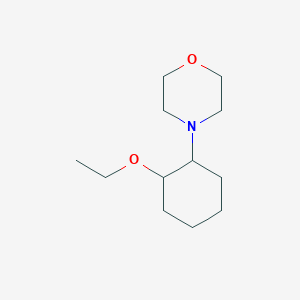

4-(2-Ethoxycyclohexyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

4-(2-ethoxycyclohexyl)morpholine |

InChI |

InChI=1S/C12H23NO2/c1-2-15-12-6-4-3-5-11(12)13-7-9-14-10-8-13/h11-12H,2-10H2,1H3 |

InChI Key |

AFTFWZMXYMSIDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCC1N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Ethoxycyclohexyl Morpholine

Retrosynthetic Analysis and Key Precursors for 4-(2-Ethoxycyclohexyl)morpholine

A retrosynthetic analysis of 4-(2-ethoxycyclohexyl)morpholine reveals several plausible disconnection points, primarily at the C-N bond linking the morpholine (B109124) and cyclohexane (B81311) moieties, and the C-O ether bond.

Disconnection 1: C-N Bond This is the most direct disconnection, treating the morpholine as a nucleophile. This approach suggests that the target molecule can be formed via a nucleophilic substitution reaction.

Forward Synthesis Implication: Nucleophilic attack of morpholine on an activated 2-ethoxycyclohexyl derivative.

Precursors: Morpholine and a 2-ethoxycyclohexyl electrophile (e.g., 2-ethoxycyclohexyl bromide, iodide, or a sulfonate ester like tosylate or mesylate).

Disconnection 2: C-O Ether Bond This disconnection involves breaking the ether linkage, which points towards an etherification strategy.

Forward Synthesis Implication: Etherification of a 2-(morpholin-4-yl)cyclohexanol intermediate.

Precursors: 2-(Morpholin-4-yl)cyclohexanol and an ethylating agent (e.g., ethyl iodide, diethyl sulfate).

These disconnections highlight a set of key starting materials that are fundamental to the various synthetic routes.

Table 1: Key Precursors for the Synthesis of 4-(2-Ethoxycyclohexyl)morpholine

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Morpholine | C₄H₉NO | Nucleophile for C-N bond formation. chemicalbook.com |

| Cyclohexene (B86901) | C₆H₁₀ | Starting material for functionalizing the cyclohexane ring. orgsyn.org |

| Ethanol (B145695) | C₂H₅OH | Source of the ethoxy group. |

| 1,2-Cyclohexanediol | C₆H₁₂O₂ | Key stereochemical intermediate for controlled synthesis. orgsyn.orgnist.gov |

Targeted Synthetic Routes to the Core 4-(2-Ethoxycyclohexyl)morpholine Structure

The synthesis of the core structure can be achieved through several strategic pathways, each focusing on the sequential or convergent formation of the key C-N and C-O bonds.

The formation of the C-N bond between the morpholine nitrogen and the cyclohexane ring is a classic example of nucleophilic substitution. Morpholine, a secondary amine, acts as a potent nucleophile capable of displacing a suitable leaving group on the cyclohexane ring. chemicalbook.com The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it slightly less nucleophilic than piperidine, but it remains highly reactive in substitution reactions. chemicalbook.com

The reaction typically involves an SN2 mechanism, where morpholine attacks an electrophilic carbon on the cyclohexane ring, displacing a halide (Cl, Br, I) or a sulfonate ester (tosylate, mesylate). The choice of solvent and base can be critical for optimizing reaction yields and minimizing side reactions. researchgate.netmdpi.com

Table 2: Representative Conditions for Nucleophilic Substitution with Morpholine

| Electrophile (Substrate) | Reagents & Conditions | Reaction Type | Reference |

|---|---|---|---|

| 1-Bromo-2-ethoxycyclohexane | Morpholine, K₂CO₃, Acetonitrile, Reflux | SN2 Reaction | mdpi.com |

| 2-Ethoxycyclohexyl tosylate | Morpholine, Triethylamine, THF, 60°C | SN2 Reaction | researchgate.net |

This approach is highly effective, provided that the precursor, 2-ethoxycyclohexyl halide or sulfonate, is readily accessible.

The incorporation of the ethoxy group can be achieved at different stages of the synthesis. A common and robust method is the Williamson ether synthesis. This strategy is particularly useful if the synthesis begins by first attaching the morpholine ring to the cyclohexane core.

Starting from 2-(Morpholin-4-yl)cyclohexanol: This intermediate can be synthesized by the reaction of morpholine with cyclohexene oxide. The resulting amino alcohol is then deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide subsequently reacts with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ether linkage.

Alkoxymercuration-Demercuration: A regioselective method involves the reaction of cyclohexene with ethanol in the presence of a mercury salt (e.g., mercury(II) acetate), followed by demercuration with sodium borohydride. This would produce 2-ethoxycyclohexanol, which can then be functionalized for subsequent nucleophilic substitution with morpholine.

Modern catalytic methods, such as palladium-catalyzed etherification, offer alternatives that can proceed under milder conditions. youtube.com

Control over the stereochemistry of the 1,2-disubstituted pattern is paramount and typically begins with the functionalization of cyclohexene. The relative orientation of the morpholino and ethoxy groups (cis or trans) is determined by the synthetic route chosen.

Synthesis of trans Isomers: The synthesis of trans-4-(2-ethoxycyclohexyl)morpholine often starts with the epoxidation of cyclohexene to form cyclohexene oxide. Ring-opening of the epoxide with morpholine yields trans-2-(morpholin-4-yl)cyclohexanol. Subsequent etherification of the hydroxyl group, as described in section 2.2.2, preserves the trans stereochemistry. Alternatively, opening the epoxide with an ethoxide source followed by activation of the resulting hydroxyl group and substitution with morpholine also yields the trans product. The preparation of trans-1,2-cyclohexanediol (B13532) from cyclohexene via epoxidation and subsequent acid-catalyzed hydrolysis is a well-established procedure. orgsyn.orgnist.gov

Synthesis of cis Isomers: The synthesis of cis isomers can be approached starting from cis-1,2-cyclohexanediol, which is prepared by the dihydroxylation of cyclohexene using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). From the cis-diol, a selective mono-etherification to form 2-ethoxycyclohexanol can be performed, followed by conversion of the remaining hydroxyl group into a good leaving group (e.g., tosylate). The subsequent SN2 reaction with morpholine proceeds with an inversion of configuration, leading to the formation of the trans product. To obtain the cis product, a double inversion strategy or a reaction that proceeds with retention of configuration would be necessary, which complicates the synthesis.

Stereochemical Considerations in Synthesis of 4-(2-Ethoxycyclohexyl)morpholine Diastereomers

The target molecule possesses two chiral centers at positions C1 and C2 of the cyclohexane ring. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers. mvpsvktcollege.ac.inreddit.com

Trans Isomers: The morpholino and ethoxy groups are on opposite sides of the cyclohexane ring. This corresponds to (1R, 2R) and (1S, 2S) configurations. In a chair conformation, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable as it minimizes steric strain, specifically avoiding 1,3-diaxial interactions. pressbooks.publibretexts.org

Cis Isomers: The morpholino and ethoxy groups are on the same side of the ring, corresponding to (1R, 2S) and (1S, 2R) configurations. In a chair conformation, one substituent must be axial while the other is equatorial. The ring can flip between two chair forms. The most stable conformation will have the bulkier of the two groups (the morpholino group) in the equatorial position to minimize steric hindrance. libretexts.org

Table 3: Stereoisomers of 4-(2-Ethoxycyclohexyl)morpholine

| Isomer Type | Stereochemical Configuration | Relationship | Relative Stability of Conformer |

|---|---|---|---|

| trans | (1R, 2R) and (1S, 2S) | Enantiomers | Diequatorial conformer is highly favored. |

| cis | (1R, 2S) and (1S, 2R) | Enantiomers | Equatorial-axial conformer is favored over axial-equatorial, with the larger group equatorial. |

Derivatization Strategies for 4-(2-Ethoxycyclohexyl)morpholine Analogues

The structure of 4-(2-ethoxycyclohexyl)morpholine offers several sites for derivatization to generate a library of analogues for further research.

Modification of the Morpholine Ring: While the nitrogen atom is part of a tertiary amine, it can be oxidized to an N-oxide or quaternized with alkyl halides to form morpholinium salts.

Modification of the Ethoxy Group: The ethyl group can be replaced with other alkyl or aryl groups through the etherification strategies mentioned earlier (2.2.2), using different alcohols or alkylating agents. This allows for the synthesis of a series of alkoxy analogues.

Modification of the Cyclohexane Ring: Additional functional groups could be introduced onto the cyclohexane scaffold, although this would require more complex multi-step syntheses.

Derivatization via N-Nitrosation: Like other secondary amines, the precursor morpholine can react under acidic conditions with sodium nitrite (B80452) to form N-nitrosomorpholine, a stable and volatile derivative often used for analytical quantification. nih.gov This reactivity highlights a potential transformation pathway for the morpholine moiety itself before its attachment to the cyclohexane ring.

The creation of such analogues is valuable in structure-activity relationship (SAR) studies in medicinal chemistry, where morpholine is a common scaffold. e3s-conferences.org

Modification of the Morpholine Nitrogen Substituent

The nitrogen atom of the morpholine ring in 4-(2-Ethoxycyclohexyl)morpholine is a tertiary amine, which dictates its reactivity. The primary reactions at this site involve the lone pair of electrons on the nitrogen, leading to the formation of N-oxides or quaternary ammonium (B1175870) salts.

One of the most common reactions for tertiary amines is N-oxidation. The treatment of 4-(2-Ethoxycyclohexyl)morpholine with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding 4-(2-Ethoxycyclohexyl)morpholine N-oxide. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. Such N-oxides of 4-alkylmorpholines have been studied for their biological activities. nih.gov

Another characteristic reaction of tertiary amines is quaternization. This involves the reaction of the amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. In this case, 4-(2-Ethoxycyclohexyl)morpholine would react with an alkyl halide (R-X) to form a [4-(2-Ethoxycyclohexyl)-4-alkylmorpholin-4-ium] halide. This reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile. The formation of these salts significantly alters the molecule's physical properties, such as its solubility.

| Reaction Type | Reagent(s) | Expected Product |

| N-Oxidation | H₂O₂ or m-CPBA | 4-(2-Ethoxycyclohexyl)morpholine N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | [4-(2-Ethoxycyclohexyl)-4-methylmorpholin-4-ium] iodide |

Functionalization of the Cyclohexane Ring System

The functionalization of the cyclohexane ring in 4-(2-Ethoxycyclohexyl)morpholine is influenced by the presence of the two existing substituents: the morpholino group and the ethoxy group. These groups, being relatively large, will have a significant impact on the stereochemistry of the ring and the regioselectivity of further reactions.

Functionalization of saturated C-H bonds on a cyclohexane ring is challenging but can be achieved through various modern synthetic methods, often involving radical or transition-metal-catalyzed C-H activation. For instance, directed C-H functionalization, where one of the existing functional groups directs a catalyst to a specific C-H bond, could be a potential strategy. However, without experimental data, predicting the exact site of functionalization is speculative. General strategies for introducing new functional groups could include:

Radical Halogenation: Free radical halogenation (e.g., with NBS or Cl₂) under UV light could introduce a halogen atom onto the cyclohexane ring. The regioselectivity of this reaction is often low on unsubstituted rings, but the existing substituents might influence the reaction's outcome.

Oxidation: Strong oxidizing agents could potentially oxidize a C-H bond to a hydroxyl or carbonyl group, although this often requires harsh conditions and may lack selectivity, potentially affecting other parts of the molecule.

Recent advances in catalysis have enabled more controlled functionalization of substituted cyclohexanes, sometimes with kinetic stereocontrol, allowing for the synthesis of specific stereoisomers. nih.gov

| Potential Functionalization | Reagent Class | Possible Outcome |

| Halogenation | Radical initiators and halogen source (e.g., NBS) | Introduction of a halogen atom onto the cyclohexane ring |

| C-H Activation/Functionalization | Transition metal catalysts and a coupling partner | Introduction of new C-C or C-heteroatom bonds |

Elaboration of the Ethoxy Chain

The ethoxy group (-OCH₂CH₃) is an ether linkage, which is generally a stable functional group. However, it can be chemically modified, primarily through cleavage of the C-O bond.

The most common method for cleaving ethers is by treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction of 4-(2-Ethoxycyclohexyl)morpholine with excess HBr or HI at elevated temperatures would be expected to cleave the ethoxy group to yield 2-(morpholin-4-yl)cyclohexan-1-ol and the corresponding ethyl halide (bromoethane or iodoethane). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether (in this case, the ethyl group).

Selective oxidation of the terminal methyl group of the ethoxy chain or functionalization of the methylene (B1212753) group is synthetically challenging due to the high bond dissociation energy of these sp³ C-H bonds and the potential for competing reactions at other sites in the molecule.

| Reaction Type | Reagent(s) | Expected Products |

| Ether Cleavage | HBr or HI (concentrated) | 2-(morpholin-4-yl)cyclohexan-1-ol and Ethyl halide |

Spectroscopic and Structural Data for 4-(2-Ethoxycyclohexyl)morpholine Not Publicly Available

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific experimental spectroscopic or structural data for the chemical compound 4-(2-Ethoxycyclohexyl)morpholine. Consequently, the advanced characterization of this molecule as requested cannot be provided at this time.

Detailed searches were conducted to locate information pertaining to the following analytical techniques for 4-(2-Ethoxycyclohexyl)morpholine:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR or ¹³C NMR spectra, including chemical shifts, coupling patterns, or data from two-dimensional NMR experiments, were found.

Vibrational Spectroscopy: No Fourier Transform Infrared (FT-IR) spectra for this compound are available in the searched databases.

Mass Spectrometry (MS): There are no publicly accessible mass spectra detailing the molecular weight or fragmentation pattern of 4-(2-Ethoxycyclohexyl)morpholine.

X-ray Crystallography: No crystallographic data, which would elucidate the solid-state structure of the compound, could be located.

While information exists for related compounds such as morpholine and other N-substituted derivatives, the strict focus on 4-(2-Ethoxycyclohexyl)morpholine, as per the user's request, precludes the use of data from these analogues for speculative analysis. The synthesis of related compounds like 4-cyclohexyl morpholine has been described in patent literature, but detailed spectroscopic characterization of the ethoxy-substituted derivative is not provided. google.com

Without primary or referenced experimental data, a scientifically accurate and informative article adhering to the specified outline cannot be generated. Further research or de novo synthesis and analysis would be required to produce the detailed findings requested.

Advanced Spectroscopic and Structural Characterization of 4 2 Ethoxycyclohexyl Morpholine

Conformational Analysis of the Ethoxycyclohexyl and Morpholine (B109124) Rings

The conformational landscape of 4-(2-ethoxycyclohexyl)morpholine is primarily dictated by the inherent flexibility of the cyclohexane (B81311) and morpholine rings, and the rotational freedom around the C-C and C-N bonds connecting the two cyclic systems.

The cyclohexane ring is well-known to adopt a chair conformation as its most stable form, minimizing both angular and torsional strain. The substituents on the cyclohexane ring—the ethoxy group and the morpholino group—can occupy either axial or equatorial positions. The relative stability of the resulting stereoisomers is largely governed by the steric hindrance imposed by these substituents. Generally, conformers with bulky substituents in the equatorial position are favored to minimize 1,3-diaxial interactions.

It is anticipated that the ethoxycyclohexyl substituent on the morpholine ring will preferentially occupy an equatorial position to reduce steric strain. Likewise, within the ethoxycyclohexyl moiety, the bulky morpholino group attached to the cyclohexane ring would also favor an equatorial position. The ethoxy group's conformational preference (axial vs. equatorial) would depend on its position relative to the morpholino substituent (e.g., 1,2-, 1,3-, or 1,4-substitution) and the resulting steric interactions.

A comprehensive conformational analysis would necessitate the use of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY), and computational modeling to determine the precise dihedral angles, bond lengths, and the energetic landscape of the different possible conformers.

Table 1: Predicted Conformational Preferences

| Ring System | Predicted Stable Conformation | Key Substituent | Preferred Orientation | Rationale |

| Cyclohexane | Chair | Morpholino Group | Equatorial | Minimization of 1,3-diaxial strain |

| Ethoxy Group | Equatorial | Minimization of steric hindrance | ||

| Morpholine | Chair | Ethoxycyclohexyl Group | Equatorial | Reduction of steric interactions |

Computational and Theoretical Investigations of 4 2 Ethoxycyclohexyl Morpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of molecules. For morpholine (B109124) derivatives, DFT calculations are employed to determine optimized geometry, electronic properties, and vibrational frequencies. researchgate.net

Table 1: Representative Thermodynamic Properties Calculated via DFT for Morpholine Derivatives (Note: This table is illustrative, based on typical findings for morpholine derivatives, as specific data for 4-(2-Ethoxycyclohexyl)morpholine is not publicly available.)

| Thermodynamic Parameter | Typical Calculated Value (Example: 4-methylmorpholine) | Significance |

|---|---|---|

| Total Energy (Hartree) | -443.5 | Indicates the overall stability of the molecule at 0 K. |

| Dipole Moment (Debye) | ~1.5 - 2.5 | Reflects the polarity and influences intermolecular interactions. researchgate.net |

| Proton Affinity (kJ/mol) | ~963 | Measures the gas-phase basicity of the morpholine nitrogen. researchgate.net |

| HOMO-LUMO Gap (eV) | ~5 - 7 | Relates to chemical reactivity and electronic excitation energy. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like 4-(2-Ethoxycyclohexyl)morpholine. scielo.br Given the presence of a flexible cyclohexane (B81311) ring and an ethoxy group, this compound can adopt numerous conformations, and MD simulations can map the energy landscape associated with these shapes. nih.gov

The process typically involves using a force field, such as the General Amber Force Field (GAFF), to define the potential energy of the system. The simulation then solves Newton's equations of motion, allowing the molecule's atoms to move over time, thus sampling different conformations. nih.gov Simulations are often run for nanoseconds to microseconds to ensure a thorough exploration of the conformational space. scielo.brnih.gov Enhanced sampling techniques, such as accelerated molecular dynamics (aMD) or metadynamics, can be used to overcome energy barriers more efficiently and explore a wider range of conformations than conventional MD. nih.govspringernature.com This sampling is critical because the biological activity of a molecule is often dependent on it adopting a specific "bioactive" conformation to fit into a target protein's binding site. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of 4-(2-Ethoxycyclohexyl)morpholine, QSAR studies can be pivotal in predicting their therapeutic potential and guiding the design of more potent molecules. nih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. researchgate.net These can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges. pensoft.net

Steric/Topological: Molecular weight, volume, surface area, shape indices. researchgate.net

Hydrophobic: LogP (partition coefficient). researchgate.net

Hydrogen Bonding: Number of hydrogen bond donors and acceptors.

Once calculated for a series of analogues with known activities, these descriptors are used as independent variables in statistical models. nih.gov Common models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN) and Gradient Boosting. nih.govtiu.edu.iq For example, a QSAR study on nitrogen heterocycles targeting the Prostaglandin EP2 receptor developed a six-parameter model using a genetic algorithm (GA) for feature selection combined with MLR. tiu.edu.iq

Table 2: Common Molecular Descriptors in QSAR Studies of Morpholine Analogues

| Descriptor Class | Specific Descriptor Example | Relevance to Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the biological target. researchgate.net |

| Steric | Molecular Volume/Area | Affects how the molecule fits into the binding pocket. researchgate.net |

| Topological | fringNsp2C2B (frequency of sp2 carbon at 2 bonds from ring nitrogen) | Identifies specific structural motifs crucial for activity. tiu.edu.iq |

| Hydrophobicity | LogP | Governs membrane permeability and hydrophobic interactions. researchgate.net |

A robust QSAR model, once developed and validated, can predict the biological activity of novel, unsynthesized compounds. pensoft.net Validation is crucial and typically involves internal methods like leave-one-out cross-validation (Q²) and external validation using a test set of compounds not included in model training (R² pred). tiu.edu.iq A well-validated model provides valuable insights into the structure-activity relationship, highlighting which molecular features enhance or diminish activity. nih.gov For instance, a QSAR model for Prostaglandin EP2 receptor agonists revealed that the presence of an sp2-hybridized carbon atom exactly two bonds away from a cyclic nitrogen atom was critical for increasing agonist efficacy. tiu.edu.iq Such predictive models serve as a theoretical basis for the de novo design of new potential therapeutic agents. researchgate.net

Molecular Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is essential for understanding the potential mechanism of action of compounds like 4-(2-Ethoxycyclohexyl)morpholine at a molecular level.

Docking simulations place the ligand (e.g., 4-(2-Ethoxycyclohexyl)morpholine) into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. fip.org The analysis of the resulting docked pose reveals a detailed profile of the ligand-protein interactions. These interactions typically include:

Hydrogen Bonds: Formed between the morpholine oxygen or nitrogen and polar residues in the protein (e.g., Arginine, Serine, Tyrosine). nih.gov

Hydrophobic Interactions: Involving the non-polar cyclohexyl and ethyl groups of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine). nih.gov

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

For example, docking studies of inhibitors into the cyclooxygenase-2 (COX-2) enzyme have shown that ligands can form crucial hydrogen bonds with key residues like Arg120 and Tyr355, while also engaging in hydrophobic contacts with residues like Leu352 and Val349. nih.gov For 4-(2-Ethoxycyclohexyl)morpholine, identifying a specific biological target would be the first step, after which docking could elucidate the precise interactions driving its binding and potential biological effect. nih.gov

Binding Energy Calculations

Binding energy calculations are a cornerstone of computational chemistry, providing a quantitative measure of the interaction strength between a ligand and its target, typically a protein or enzyme. These calculations are instrumental in predicting the affinity and stability of the resulting complex, which are critical determinants of a compound's biological activity.

Future computational studies on 4-(2-ethoxycyclohexyl)morpholine would likely involve docking it into the active site of a relevant biological target. Subsequent molecular dynamics simulations would then be used to refine the binding pose and calculate the binding free energy, providing a more accurate prediction of its binding affinity.

In Silico Pharmacokinetic Predictions and Metabolic Stability Profiling

In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are indispensable in modern drug discovery and development. mdpi.com These computational models allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide molecular design. core.ac.uk Web-based platforms like SwissADME provide a suite of predictive models for various pharmacokinetic parameters. phytojournal.comnih.gov

For 4-(2-ethoxycyclohexyl)morpholine, a comprehensive in silico pharmacokinetic profile can be generated to estimate its drug-like properties. These predictions are based on the compound's structure and physicochemical characteristics.

Physicochemical Properties and Lipophilicity

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. The predicted properties for 4-(2-ethoxycyclohexyl)morpholine are summarized below.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H23NO2 |

| Molecular Weight | 213.32 g/mol |

| LogP (Consensus) | 2.86 |

| Topological Polar Surface Area (TPSA) | 21.7 Ų |

Pharmacokinetic Predictions

The predicted pharmacokinetic parameters provide insights into how the compound is likely to be absorbed, distributed, metabolized, and excreted by the body.

| Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is expected. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from the brain and other tissues. |

| CYP1A2 Inhibitor | No | Lower potential for drug-drug interactions mediated by these key metabolic enzymes. |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | No | |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | No | |

| Lipinski's Rule of Five | No violations | Favorable drug-like properties. |

Metabolic Stability Profiling

The morpholine ring is a common feature in many approved drugs due to its favorable metabolic properties. nih.govresearchgate.net It is often introduced to improve the pharmacokinetic profile of a molecule. nih.gov The metabolic stability of 4-(2-ethoxycyclohexyl)morpholine is predicted to be influenced by the potential for oxidation on the cyclohexyl ring or dealkylation of the ethoxy group. The morpholine moiety itself is generally considered to be metabolically stable. Studies on other morpholine derivatives have shown that metabolism often occurs on other parts of the molecule. rjpponline.org The prediction that 4-(2-ethoxycyclohexyl)morpholine is an inhibitor of CYP2D6 suggests a potential interaction with this key metabolic enzyme, which could influence its own metabolism as well as that of co-administered drugs.

Pre Clinical Pharmacological Research on 4 2 Ethoxycyclohexyl Morpholine and Its Derivatives

In Vitro Studies on Biological Activities

Preclinical evaluation of new chemical entities relies heavily on in vitro assays to determine their biological effects at a cellular and molecular level. For derivatives of 4-(2-ethoxycyclohexyl)morpholine, these studies have spanned various therapeutic areas, including enzyme inhibition, antimicrobial efficacy, and antioxidant potential.

Enzyme Inhibition Assays (e.g., PI3 Kinase, Cholinesterases, α-Glucosidase)

The ability of morpholine-containing compounds to act as enzyme inhibitors is a well-documented area of research. nih.gov The morpholine (B109124) moiety can be an essential component of the pharmacophore for certain enzyme inhibitors, contributing significantly to their binding and activity. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical target in cancer therapy, and numerous inhibitors have been developed. nih.gov The morpholine ring is a key structural feature in several PI3K inhibitors. For instance, ZSTK474, a known pan-class I PI3K inhibitor, contains two morpholine groups. nih.gov Studies have shown that the replacement of even one morpholine group can significantly impact inhibitory activity, highlighting the sensitivity of this region for enzyme binding. nih.gov For example, substituting a morpholine group in ZSTK474 with piperazine (B1678402) led to a substantial reduction in its PI3Kα and PI3Kδ inhibition. nih.gov The oxygen atom within the morpholine ring is often crucial, forming hydrogen bonds with key residues like Val882 in the PI3K active site. nih.gov A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives have also been evaluated as PI3K p110α inhibitors, with some compounds showing potent activity with IC₅₀ values in the nanomolar range. nih.gov

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for managing neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Several studies have investigated morpholine derivatives for this activity. A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and tested for their anti-cholinesterase effects. mdpi.com The results indicated that many of these derivatives were dual inhibitors of both AChE and BChE, with compound 11g showing the most potent inhibition against AChE (IC₅₀ = 1.94 ± 0.13 μM) and BChE (IC₅₀ = 28.37 ± 1.85 μM). mdpi.com Kinetic analysis revealed that these compounds often act as mixed-type inhibitors. mdpi.com Similarly, morpholine-based chalcones have been identified as dual-acting inhibitors of monoamine oxidase-B (MAO-B) and AChE, with compound MO5 being a reversible competitive inhibitor of AChE (Kᵢ = 2.52 µM). nih.gov

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govnih.gov Research has explored various heterocyclic compounds for this purpose. While specific data on 4-(2-ethoxycyclohexyl)morpholine is limited, derivatives containing the morpholine scaffold have been studied. A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives were synthesized and showed considerable α-glucosidase inhibitory potential, with some compounds exhibiting significantly higher potency than the standard drug, acarbose. researchgate.net One derivative with a methoxy (B1213986) group on its phenyl ring was particularly effective, with an IC₅₀ value of 0.18 ± 0.01 µg/mL. researchgate.net Other studies on different heterocyclic systems, such as N-arylbenzenesulfonyl histamine (B1213489) derivatives, have also identified competitive α-glucosidase inhibitors. researchgate.net

| Compound/Series | Target Enzyme | Key Finding | IC₅₀ / Kᵢ Value | Source |

|---|---|---|---|---|

| 4-Morpholino-2-phenylquinazoline derivatives | PI3K p110α | Potent and selective inhibition. | IC₅₀ = 2.0 nM (for derivative 15e) | nih.gov |

| Quinoline derivative 11g | AChE | Most potent in its series. | IC₅₀ = 1.94 ± 0.13 μM | mdpi.com |

| Quinoline derivative 11g | BChE | Dual inhibitor activity. | IC₅₀ = 28.37 ± 1.85 μM | mdpi.com |

| Morpholine-based chalcone (B49325) MO5 | AChE | Reversible competitive inhibitor. | Kᵢ = 2.52 µM | nih.gov |

| 4-(5-fluoro-2-...-benzimidazol-6-yl)morpholine derivative | α-Glucosidase | Highly potent inhibition. | IC₅₀ = 0.18 ± 0.01 µg/mL | researchgate.net |

Receptor Binding Profiling

The morpholine moiety can bestow selective affinity for a wide range of receptors, making it a valuable component in drug design. nih.gov The specific binding profile of a compound is crucial for understanding its pharmacological action and potential off-target effects. Advanced techniques like Receptor-HIT (Receptor-Heteromer Investigation Technology) allow for the characterization of ligand-induced interactions between receptors in live cells and in real-time. nih.gov This method can be used to investigate heteromers composed of all classes of receptors by monitoring the proximity of labeled biomolecules upon ligand binding. nih.gov

While general studies highlight the importance of the morpholine ring for receptor affinity, specific receptor binding profile data for 4-(2-ethoxycyclohexyl)morpholine itself were not available in the reviewed literature. The characterization of its specific interactions with a panel of receptors would be a necessary step in its preclinical development to determine its selectivity and mechanism of action.

Antimicrobial Efficacy in Research Models

The search for new antimicrobial agents is critical due to rising antibiotic resistance. The morpholine scaffold is present in some antibiotics and has been incorporated into new synthetic compounds to test for antimicrobial properties. nih.govresearchgate.net

A series of ruthenium-based antibacterial agents modified with a morpholine moiety were designed and showed robust bactericidal activity against Staphylococcus aureus. nih.gov The most active compound, Ru(ii)-3 , exhibited a minimum inhibitory concentration (MIC) of just 0.78 μg mL⁻¹, a potency better than many clinically used antibiotics, and was able to kill over 99% of the bacteria within two hours. nih.gov Other research has focused on synthesizing derivatives of 4-(2-aminoethyl) morpholine, which have demonstrated good inhibitory action against several Gram-negative bacterial strains. researchgate.net Furthermore, morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants. mdpi.com These compounds can enhance the efficacy of existing antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA), potentially by interacting with the allosteric site of penicillin-binding protein 2a (PBP2a). mdpi.com

| Compound/Series | Target Organism | Key Finding | MIC/Activity | Source |

|---|---|---|---|---|

| Ru(ii)-3 (Morpholine-modified Ru-based agent) | Staphylococcus aureus | Potent bactericidal activity. | MIC = 0.78 μg mL⁻¹ | nih.gov |

| 4-(2-(N-(2-chlorobenzyl) arylsulfamoyl)ethyl) morpholine | Gram-negative bacteria (e.g., S. typhi) | Good inhibitory action. | MIC = 12.5 µg/mL (for compound 6c) | researchgate.net |

| Imidazolone derivative 15 | MRSA (as an adjuvant) | Significantly reduces oxacillin MIC. | Reduced oxacillin MIC 16-fold | mdpi.com |

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. impactfactor.org Consequently, there is significant interest in the antioxidant potential of new synthetic compounds. dergipark.org.tr Several studies have evaluated the antioxidant capacity of morpholine derivatives using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. impactfactor.orgjapsonline.comresearchgate.net

A series of synthesized morpholine Mannich base derivatives demonstrated significant radical scavenging properties. impactfactor.orgresearchgate.net In one study, compounds MB-1 and MB-8 were found to have antioxidant activity comparable to the standard, ascorbic acid, in the DPPH assay. impactfactor.orgresearchgate.net Another investigation into asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base found that compound 3d showed potent antioxidant activity. japsonline.com Research on 1,2,4-triazoles bearing a morpholine ring also showed that these hybrid molecules can demonstrate significant metal chelating effects, which is another mechanism of antioxidant action. dergipark.org.tr

Anti-inflammatory Research in Cellular Models

Inflammation is a key biological process that, when dysregulated, contributes to many chronic diseases. nih.gov Research into the anti-inflammatory effects of morpholine derivatives has been conducted using various in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. japsonline.comnih.gov

In one study, a series of asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base were evaluated for anti-inflammatory activity using a protein denaturation method. japsonline.com Compounds 4c and 4d exhibited potent anti-inflammatory effects, nearly comparable to the standard drug diclofenac (B195802) sodium. japsonline.com The introduction of the morpholine moiety is often explored to improve the biological profile of known anti-inflammatory agents. japsonline.com Another study on a synthetic isoquinoline (B145761) derivative, FPTQ, demonstrated that it could inhibit the production of nitric oxide and suppress the mRNA expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov These findings suggest that compounds with these structural features can effectively reduce inflammatory responses in cellular models.

Antiparasitic Activity in Research Models (e.g., Trypanosoma cruzi, Plasmodium species)

Chagas disease, caused by Trypanosoma cruzi, and malaria, caused by Plasmodium species, are major global health problems requiring new therapeutic options due to issues with existing drugs, such as resistance and side effects. nih.govms-editions.clnih.gov Botanical compounds and synthetic derivatives, including those with morpholine-like structures, are being investigated for their antiparasitic potential. ms-editions.cl

Research into 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinone derivatives identified compounds with potent activity against different discrete typing units (DTUs) of T. cruzi. nih.govCompound 2 from this series showed an IC₅₀ value lower than the reference drug benznidazole (B1666585) against bloodstream trypomastigotes and was also effective against intracellular amastigotes. nih.gov Its mechanism appears to involve the induction of oxidative stress, leading to elevated levels of reactive oxygen species (ROS) and subsequent parasite death. nih.gov While not containing a morpholine ring itself, this highlights a strategy that could be applied to morpholine derivatives. Other studies have screened metabolism-modifying compounds, some of which contain morpholine, against T. cruzi. nih.gov Although the AMPK inhibitor Dorsomorphin (which has a morpholine-like pyran ring) was active, it was also highly toxic to host cells. nih.gov In the context of malaria, hybrids of S-allylCysteine Ester/Caffeic Acid Amide have been evaluated, with some showing activity against P. falciparum. researchgate.net

Structure-Activity Relationship (SAR) Studies for 4-(2-Ethoxycyclohexyl)morpholine Analogues

No structure-activity relationship (SAR) studies have been published for analogues of 4-(2-Ethoxycyclohexyl)morpholine. SAR studies are fundamental in medicinal chemistry to optimize the potency and selectivity of lead compounds. nih.gove3s-conferences.org Such studies on other series of morpholine derivatives have provided valuable insights; for example, research on novel morpholine analogues as tachykinin receptor antagonists revealed that the stereochemistry at specific positions is critical for binding affinity. nih.gov For other classes of morpholine derivatives, substitutions on the morpholine ring or associated aromatic systems have been shown to significantly influence biological activity. e3s-conferences.org Without a confirmed biological activity for the parent compound, no SAR studies on its analogues have been undertaken.

Impact of Ethoxycyclohexyl Moiety on Potency and Selectivity

No information is available regarding the specific impact of the 2-ethoxycyclohexyl moiety on the potency and selectivity of 4-(2-Ethoxycyclohexyl)morpholine at any biological target. Structure-activity relationship (SAR) studies that would elucidate the contribution of this particular substituent are not found in the public domain.

Role of Morpholine Ring Substitutions on Biological Efficacy

General studies on other morpholine-containing compounds have shown that substitutions on the morpholine ring can significantly influence biological efficacy. nih.govnih.gove3s-conferences.org However, no research has been published that specifically investigates substitutions on the morpholine ring of 4-(2-Ethoxycyclohexyl)morpholine and their effects on its biological activity.

In Vitro and Ex Vivo Metabolic Pathway Elucidation (e.g., Liver Microsomes)

There are no published studies on the in vitro or ex vivo metabolism of 4-(2-Ethoxycyclohexyl)morpholine.

Identification of Metabolites

No metabolites of 4-(2-Ethoxycyclohexyl)morpholine have been identified in any in vitro or ex vivo systems, including liver microsomes.

Metabolic Stability and Biotransformation Pathways

Data regarding the metabolic stability and the specific biotransformation pathways of 4-(2-Ethoxycyclohexyl)morpholine are not available in the scientific literature.

Applications in Chemical Biology and Drug Discovery Research

Role of 4-(2-Ethoxycyclohexyl)morpholine as a Chemical Probe in Biological Systems

While the morpholine (B109124) moiety is a key component in the design of various chemical probes, specific research detailing the role of 4-(2-Ethoxycyclohexyl)morpholine as a chemical probe in biological systems is not extensively documented in publicly available literature. However, the structural features of this compound suggest its potential utility in this area. Chemical probes are small molecules used to study and manipulate biological systems. The morpholine ring, in particular, has been incorporated into pro-fluorescent probes for the detection of biological oxidants like peroxynitrite and hypochlorous acid. nih.govresearchgate.net For instance, a coumarin-based probe containing a morpholine moiety has been synthesized for the fluorescent detection of such oxidants. nih.govresearchgate.net

Furthermore, the development of redox-activatable probes, such as Fluorocoxib Q (FQ), for in vivo imaging of enzymes like cyclooxygenase-2 (COX-2) highlights the adaptability of incorporating amine-containing heterocycles in probe design. nih.gov Although not specifically 4-(2-Ethoxycyclohexyl)morpholine , these examples underscore the potential for morpholine derivatives to be functionalized into sophisticated tools for biological investigation. The ethoxycyclohexyl group in 4-(2-Ethoxycyclohexyl)morpholine could influence its lipophilicity and binding characteristics, potentially targeting it to specific cellular compartments or proteins, a key feature for an effective chemical probe.

Scaffold for Novel Compound Libraries in Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the creation of compound libraries for drug discovery. nih.govresearchgate.net Its presence in numerous biologically active compounds, including anticancer and anti-inflammatory agents, attests to its importance. researchgate.net The synthesis of diverse morpholine derivatives allows for the exploration of a wide chemical space, increasing the probability of identifying novel drug candidates. e3s-conferences.org

The structure of 4-(2-Ethoxycyclohexyl)morpholine provides a versatile backbone for the generation of a focused library of compounds. The morpholine nitrogen can be readily functionalized, and the stereochemistry of the ethoxycyclohexyl group can be varied to create a range of analogs. This approach has been successfully applied to other morpholine-containing scaffolds. For example, libraries of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activity. mdpi.com Similarly, the discovery of novel inhibitors of peripheral serotonin (B10506) synthesis was achieved through the screening and optimization of a new chemical scaffold. nih.gov

The generation of a library based on the 4-(2-Ethoxycyclohexyl)morpholine scaffold would involve systematic modifications to explore structure-activity relationships (SAR). This could include altering the substituents on the cyclohexane (B81311) ring or modifying the morpholine ring itself. Such a library could then be screened against a variety of biological targets to identify new lead compounds.

Development of Lead Compounds Based on 4-(2-Ethoxycyclohexyl)morpholine Structure

The development of lead compounds is a critical step in the drug discovery pipeline. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The morpholine ring is a common feature in many established drugs and clinical candidates. e3s-conferences.org

While specific examples of lead compounds derived directly from 4-(2-Ethoxycyclohexyl)morpholine are not prominent in the literature, the general strategy of using morpholine-containing molecules as a foundation for lead optimization is well-established. For instance, the synthesis of new 4-(2-chloroacetyl) morpholine derivatives has been undertaken to explore their biological activities. jocpr.com Furthermore, scaffold hopping from existing natural products has led to the discovery of potent aminobenzoquinones with anticancer activity, some of which could potentially incorporate a 4-(2-Ethoxycyclohexyl)morpholine moiety. nih.gov

Future Directions and Unexplored Research Avenues for 4 2 Ethoxycyclohexyl Morpholine

Advanced Asymmetric Synthesis and Chiral Resolution

The presence of two stereocenters in the 2-ethoxycyclohexyl substituent of 4-(2-Ethoxycyclohexyl)morpholine means the compound can exist as four possible stereoisomers. As the biological activity of chiral compounds often resides in a single enantiomer, the development of stereoselective synthetic methods is a critical first step in its characterization. rsc.org

Future research should focus on developing methods for asymmetric synthesis to selectively produce each stereoisomer. Drawing inspiration from the synthesis of other chiral morpholines, several strategies could be explored. rsc.org For instance, asymmetric hydrogenation of an appropriate unsaturated precursor using a chiral catalyst, a method successful for producing 2-substituted chiral morpholines, could be adapted. rsc.org Another avenue is the use of chiral auxiliaries or organocatalytic methods, which have been effectively used to create chiral morpholine (B109124) derivatives. rsc.org

Once a racemic mixture is synthesized, chiral resolution will be essential. High-performance liquid chromatography (HPLC) with chiral stationary phases is a standard and effective method for separating enantiomers and determining the enantiomeric purity of each. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for 4-(2-Ethoxycyclohexyl)morpholine

| Strategy | Catalyst/Reagent | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium-complex with chiral bisphosphine ligand | High enantioselectivity for specific stereoisomers |

| Organocatalytic Cycloetherification | Cinchona alkaloid-derived catalyst | Enantioselective formation of the morpholine ring |

| Chiral Auxiliary-guided Synthesis | Use of a removable chiral group | Diastereoselective synthesis and subsequent separation |

Investigation of Less Explored Biological Activities

The morpholine nucleus is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.nete3s-conferences.org While the specific biological profile of 4-(2-Ethoxycyclohexyl)morpholine is unknown, the activities of related compounds provide a logical starting point for investigation.

Initial screening could focus on its potential as an anticancer agent, given that many morpholine derivatives exhibit cytotoxicity against various cancer cell lines. researchgate.net Furthermore, its anti-inflammatory potential should be assessed, for instance, by examining its ability to inhibit nitric oxide production in stimulated macrophages. researchgate.net The compound's structural features also suggest that it could be evaluated for activity as an antiepileptic or for its effects on the central nervous system. mdpi.com

Table 2: Proposed Initial Biological Screening for 4-(2-Ethoxycyclohexyl)morpholine

| Biological Target/Activity | Example Assay | Rationale based on Related Compounds |

| Anticancer | MTT assay against a panel of cancer cell lines | Morpholine derivatives have shown broad anticancer activity. e3s-conferences.org |

| Anti-inflammatory | Measurement of nitric oxide in LPS-stimulated RAW264.7 cells | Some morpholine compounds inhibit inflammatory mediators. researchgate.net |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains | The morpholine scaffold is present in some antimicrobial agents. nih.gov |

| Antiepileptic | Corazole-induced convulsion test in a research model | Certain coumarin-morpholine derivatives show antiepileptic properties. mdpi.com |

Integration with High-Throughput Screening Technologies

To efficiently explore the biological potential of 4-(2-Ethoxycyclohexyl)morpholine and its future derivatives, high-throughput screening (HTS) technologies will be indispensable. HTS allows for the rapid testing of a compound against a vast number of biological targets, accelerating the discovery of potential therapeutic applications.

Future research should involve the integration of this compound into HTS platforms to screen for a wide range of activities. This could include screening against large panels of kinases, G-protein coupled receptors, and other enzyme families known to be modulated by morpholine-containing molecules. The results from such screens can quickly identify "hits" that can be further investigated and optimized.

Development of Novel Analytical Methods for Trace Analysis in Research Matrices

As research progresses into the biological effects and pharmacokinetics of 4-(2-Ethoxycyclohexyl)morpholine, sensitive and reliable analytical methods for its detection in complex biological matrices will be required.

Future work should focus on developing such methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the quantification of small molecules. nih.gov Method development would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve high sensitivity and specificity for the compound in matrices like plasma, urine, and tissue homogenates. Derivatization techniques, such as reaction with 1-naphthylisothiocyanate followed by HPLC analysis, could also be explored to enhance detection sensitivity. nih.govresearchgate.net

Table 3: Potential Analytical Methods for 4-(2-Ethoxycyclohexyl)morpholine

| Method | Sample Preparation | Detection | Key Advantage |

| GC-MS | Liquid-liquid or solid-phase extraction | Mass spectrometry | High sensitivity and structural information |

| LC-MS/MS | Protein precipitation followed by dilution | Tandem mass spectrometry | High specificity and applicability to various matrices |

| HPLC-UV with Derivatization | Extraction and reaction with a UV-active agent | UV detection | Cost-effective for routine analysis |

Synergistic Studies with Other Bioactive Compounds in Research Models

Investigating the potential synergistic effects of 4-(2-Ethoxycyclohexyl)morpholine with other known bioactive compounds could unveil novel therapeutic strategies. Synergism, where the combined effect of two compounds is greater than the sum of their individual effects, can lead to enhanced efficacy and reduced side effects.

Future research should explore the combination of 4-(2-Ethoxycyclohexyl)morpholine with established drugs in relevant research models. For example, if the compound shows anticancer activity, it could be tested in combination with standard chemotherapeutic agents to see if it can enhance their efficacy or overcome drug resistance. Similarly, if it exhibits antimicrobial properties, its synergistic potential with known antibiotics could be investigated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Ethoxycyclohexyl)morpholine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Multi-step synthesis is typically required, starting with cyclohexene derivatives. A common approach involves nucleophilic substitution or coupling reactions between ethoxycyclohexane precursors and morpholine. For example, alkylation of morpholine with 2-ethoxycyclohexyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Optimization includes varying solvents (THF, DCM), temperature (60–100°C), and catalysts (e.g., phase-transfer catalysts). Purification via column chromatography or recrystallization ensures high purity .

Q. How can the structural conformation of 4-(2-Ethoxycyclohexyl)morpholine be characterized experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (employing SHELXL ) to resolve the 3D structure. Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl proton splitting patterns and morpholine ring signals).

- FT-IR : Identify functional groups (C-O-C stretch at ~1100 cm⁻¹, morpholine ring vibrations).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation. Computational modeling (DFT) can predict stable conformers .

Q. What preliminary biological screening assays are suitable for evaluating 4-(2-Ethoxycyclohexyl)morpholine?

- Methodological Answer : Begin with in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.

- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors).

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorogenic substrates. Dose-response curves (IC₅₀) and statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. halogen groups) on the cyclohexyl ring affect the compound’s bioactivity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Synthesize analogs with halogens (Br, F) or methyl groups at the cyclohexyl 2-position.

- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Computational docking (AutoDock Vina) predicts interactions with target proteins. For example, bulkier substituents may enhance hydrophobic binding but reduce solubility .

Q. How can contradictory data in solubility and stability studies of 4-(2-Ethoxycyclohexyl)morpholine be resolved?

- Methodological Answer : Address discrepancies via:

- Controlled Experiments : Standardize solvent systems (e.g., PBS vs. DMSO) and pH (4–9).

- Accelerated Stability Testing : Use HPLC-UV to monitor degradation under stress conditions (heat, light, oxidation).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace impurities from synthesis) .

Q. What computational strategies predict the compound’s behavior under high-pressure conditions relevant to industrial processing?

- Methodological Answer : Use density functional theory (DFT) to simulate conformational changes under pressure (0–5 GPa). Validate with experimental Raman spectroscopy, tracking shifts in key vibrational modes (e.g., C-O-C stretching at ~1127 cm⁻¹). Phase transitions may correlate with pressure-induced peak splitting or coalescence .

Q. What strategies mitigate side reactions during scale-up synthesis of 4-(2-Ethoxycyclohexyl)morpholine?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing.

- Byproduct Analysis : LC-MS to identify impurities (e.g., over-alkylated products).

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching. Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry) .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

| Technique | Parameters Analyzed | Example Data from Evidence |

|---|---|---|

| X-ray Diffraction | Crystal lattice, bond angles | SHELXL refinement |

| ¹H NMR | Cyclohexyl proton splitting (δ 1.2–2.1 ppm) | |

| FT-IR | C-O-C stretch (~1100 cm⁻¹) |

Table 2 : Comparative Bioactivity of Morpholine Derivatives

| Compound | Biological Activity | Key Finding |

|---|---|---|

| 4-(1-Cyclohexen-1-yl)morpholine | Antitumor (IC₅₀: 12 µM) | Selective cytotoxicity |

| 4-(2-Bromo-4-fluorobenzyl)morpholine | Kinase inhibition (IC₅₀: 8 µM) | Halogen enhances binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.